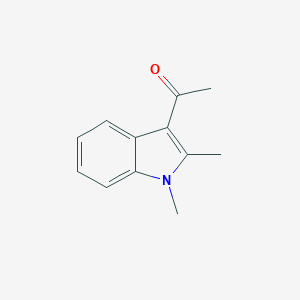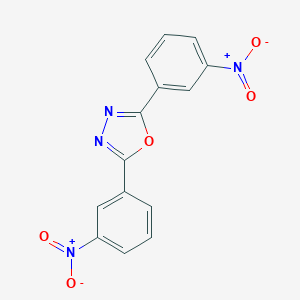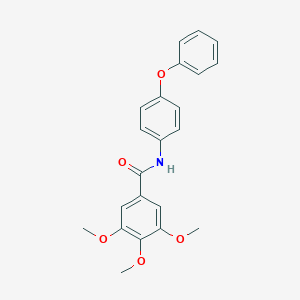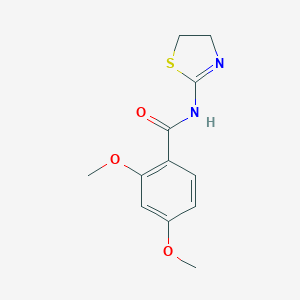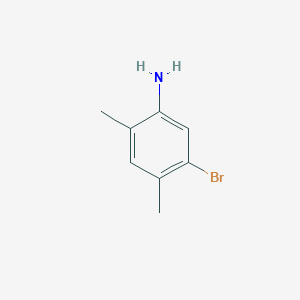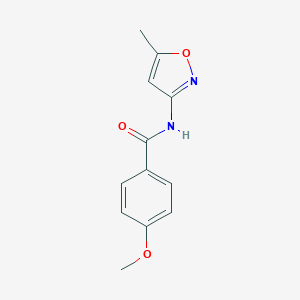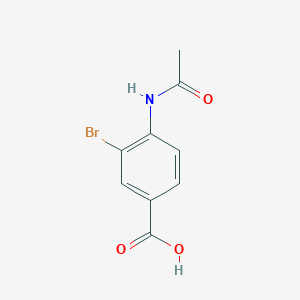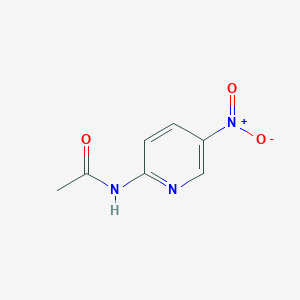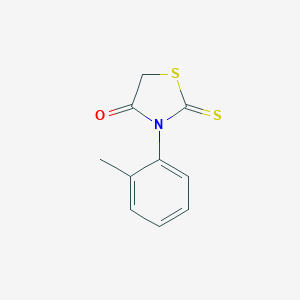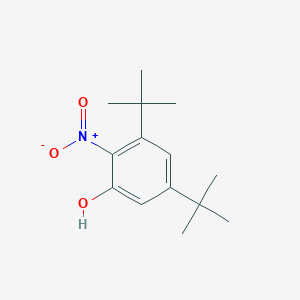
3,5-Ditert-butyl-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Ditert-butyl-2-nitrophenol (DBNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBNP is a yellow crystalline solid that is commonly used as an antioxidant and a stabilizer in the manufacturing of polymers and plastics. It is also used as a standard reference material for gas chromatography and mass spectrometry.
Mechanism Of Action
The mechanism of action of 3,5-Ditert-butyl-2-nitrophenol is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. 3,5-Ditert-butyl-2-nitrophenol has been shown to be a potent antioxidant, which means that it can neutralize harmful free radicals that can cause damage to cells and tissues.
Biochemical And Physiological Effects
3,5-Ditert-butyl-2-nitrophenol has been found to have several biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of cyclooxygenase-2 (COX-2), and the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. These effects suggest that 3,5-Ditert-butyl-2-nitrophenol may have potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and asthma.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its stability and low toxicity. 3,5-Ditert-butyl-2-nitrophenol is a stable compound that can be easily synthesized and purified, making it a useful reference material for gas chromatography and mass spectrometry. However, one of the main limitations of using 3,5-Ditert-butyl-2-nitrophenol in lab experiments is its solubility. 3,5-Ditert-butyl-2-nitrophenol is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 3,5-Ditert-butyl-2-nitrophenol, including the development of new drugs for the treatment of pain and inflammation, the development of new pesticides for agricultural use, and the exploration of its potential applications in environmental science. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Ditert-butyl-2-nitrophenol and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 3,5-Ditert-butyl-2-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the resulting product is purified by recrystallization.
Scientific Research Applications
3,5-Ditert-butyl-2-nitrophenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3,5-Ditert-butyl-2-nitrophenol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 3,5-Ditert-butyl-2-nitrophenol has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In environmental science, 3,5-Ditert-butyl-2-nitrophenol has been found to be an effective antioxidant and stabilizer, making it a potential candidate for the protection of materials from degradation.
properties
IUPAC Name |
3,5-ditert-butyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(15(17)18)11(16)8-9/h7-8,16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHVNRCHYCYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356554 |
Source


|
| Record name | 3,5-ditert-butyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Ditert-butyl-2-nitrophenol | |
CAS RN |
3114-67-8 |
Source


|
| Record name | 3,5-ditert-butyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

